molecular formula C12H18N2O B1386599 (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol CAS No. 1233955-54-8

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol

Cat. No. B1386599
CAS RN: 1233955-54-8
M. Wt: 206.28 g/mol
InChI Key: XCULPJIYGZYWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol, or (1R*,4R*)-4-APAC, is a synthetic organic compound that has been widely studied due to its interesting and varied properties. This compound has been used in a variety of applications, from drug synthesis to biochemical research.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential therapeutic effects. The structure-activity relationship (SAR) studies often involve this compound to understand its interaction with biological targets. It may serve as a lead compound in the development of new drugs due to its unique chemical structure, which can be modified to enhance its efficacy and reduce side effects .

Biochemistry

Biochemists study “(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol” to understand its role in biological systems. It could be used to probe enzyme-substrate interactions or to modulate biochemical pathways. Its effects on proteins, DNA, and other biomolecules are of particular interest for elucidating the mechanisms of action at a molecular level .

Medicinal Chemistry

In medicinal chemistry, this compound’s applications include drug design and synthesis. Researchers may investigate its pharmacokinetics, metabolism, and potential as a pharmacophore. It’s also used in the synthesis of analogs with improved therapeutic profiles .

Organic Chemistry

Organic chemists might utilize “(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol” in synthetic pathways to create complex molecules. It can act as a chiral building block for the construction of stereochemically rich compounds, which are valuable in various chemical syntheses .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography, spectroscopy, and other analytical techniques. Its well-defined structure makes it suitable for method development and validation in the analysis of complex biological samples .

Chemical Engineering

Chemical engineers may explore the large-scale synthesis and process optimization of “(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol”. This includes studying its physical and chemical properties to design efficient and cost-effective production methods .

Environmental Science

The environmental impact of “(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol” is also a research area. Scientists may assess its biodegradability, toxicity, and long-term effects on ecosystems. This research is crucial for developing guidelines for its safe use and disposal .

properties

IUPAC Name

4-(2-aminoanilino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-9-5-7-10(15)8-6-9/h1-4,9-10,14-15H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCULPJIYGZYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol
Reactant of Route 2
Reactant of Route 2
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol
Reactant of Route 3
Reactant of Route 3
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol
Reactant of Route 4
Reactant of Route 4
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol
Reactant of Route 5
Reactant of Route 5
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol
Reactant of Route 6
Reactant of Route 6
(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.